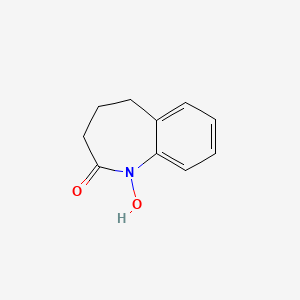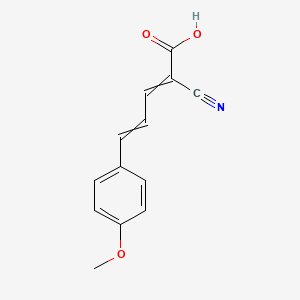
2-Cyano-5-(4-methoxyphenyl)penta-2,4-dienoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Cyano-5-(4-methoxyphenyl)penta-2,4-dienoic acid is an organic compound that has garnered interest in various fields of scientific research
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Cyano-5-(4-methoxyphenyl)penta-2,4-dienoic acid can be achieved through several methods. One common approach involves the condensation of 4-methoxycinnamaldehyde with thioacetamide in ethanol at room temperature . Another method includes the reaction of ketene dithioacetal with 4-methoxyacetophenone in the presence of sodium hydroxide as a base in dimethyl sulfoxide (DMSO) .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the synthesis methods mentioned above can be scaled up for industrial applications. The choice of method depends on factors such as yield, purity, and cost-effectiveness.
Analyse Des Réactions Chimiques
Types of Reactions
2-Cyano-5-(4-methoxyphenyl)penta-2,4-dienoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or other reduced forms.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. Reaction conditions vary depending on the desired product and include factors such as temperature, solvent, and reaction time.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.
Applications De Recherche Scientifique
2-Cyano-5-(4-methoxyphenyl)penta-2,4-dienoic acid has several scientific research applications:
Biology: It is employed in the study of biological molecules and their interactions.
Medicine: The compound’s potential as a therapeutic agent is being explored, particularly in the context of its biological activity.
Mécanisme D'action
The mechanism by which 2-Cyano-5-(4-methoxyphenyl)penta-2,4-dienoic acid exerts its effects involves its interaction with specific molecular targets and pathways. The compound’s conjugated diene structure allows it to participate in various chemical reactions, influencing its biological activity. The exact molecular targets and pathways depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-Cyano-5-(4-nitrophenyl)penta-2,4-dienoic acid
- 2-Cyano-5-(4-(dimethylamino)phenyl)penta-2,4-dienoic acid
- 2-Cyano-3-(6-methoxynaphthalen-2-yl)acrylic acid
- 2-Cyano-3-(naphthalen-2-yl)acrylic acid
Uniqueness
2-Cyano-5-(4-methoxyphenyl)penta-2,4-dienoic acid is unique due to its methoxy substituent, which influences its chemical properties and reactivity. This compound’s specific structure allows it to serve as an effective matrix in MALDI mass spectrometry, providing enhanced ionization capabilities and interference-free spectra .
Propriétés
Numéro CAS |
126057-96-3 |
|---|---|
Formule moléculaire |
C13H11NO3 |
Poids moléculaire |
229.23 g/mol |
Nom IUPAC |
2-cyano-5-(4-methoxyphenyl)penta-2,4-dienoic acid |
InChI |
InChI=1S/C13H11NO3/c1-17-12-7-5-10(6-8-12)3-2-4-11(9-14)13(15)16/h2-8H,1H3,(H,15,16) |
Clé InChI |
HDFPDZFMAWHNDE-UHFFFAOYSA-N |
SMILES canonique |
COC1=CC=C(C=C1)C=CC=C(C#N)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-{2-[(1,3,2-Dioxaphospholan-2-yl)oxy]ethyl}pyrrolidin-2-one](/img/structure/B14298108.png)
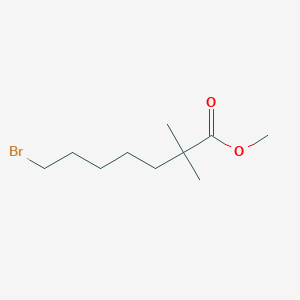
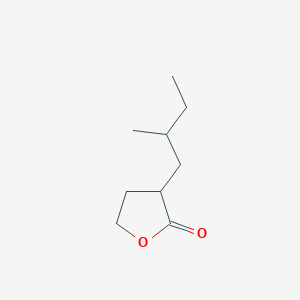
![2,3,3a,8a-Tetramethyl-3a,8a-dihydrocyclopenta[a]indene-1,8-dione](/img/structure/B14298132.png)

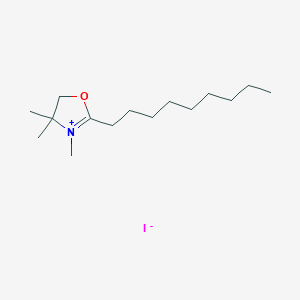
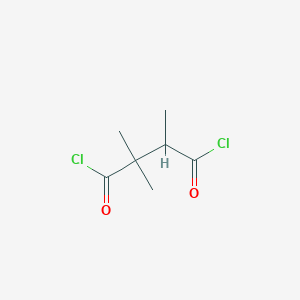
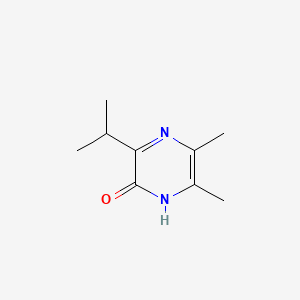
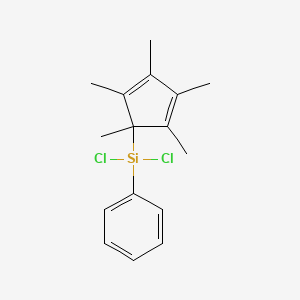
![(But-1-en-3-yne-1,4-diyl)bis[dimethyl(phenyl)silane]](/img/structure/B14298169.png)
![2-{[4-(4-Methylbenzene-1-sulfonyl)phenoxy]methyl}oxirane](/img/structure/B14298170.png)

![Butyl 2-cyano-3-[4-(dihexylamino)phenyl]prop-2-enoate](/img/structure/B14298192.png)
